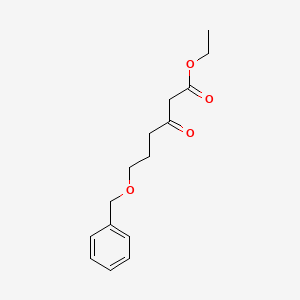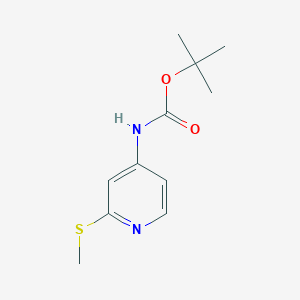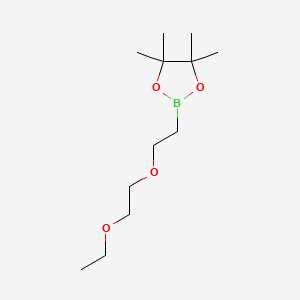![molecular formula C16H11F3O2 B13453036 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid](/img/structure/B13453036.png)
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a benzoic acid moiety via an ethenyl linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .
Analyse Des Réactions Chimiques
Types of Reactions
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl linkage to an ethyl linkage.
Substitution: Electrophilic aromatic substitution reactions can introduce additional functional groups onto the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl derivatives .
Applications De Recherche Scientifique
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The ethenyl linkage allows for conjugation with other molecules, facilitating its incorporation into larger chemical structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(Trifluoromethyl)phenylacetic acid
- 4-(Trifluoromethyl)phenol
- 4-(Trifluoromethyl)benzoic acid
Uniqueness
4-{2-[4-(Trifluoromethyl)phenyl]ethenyl}benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. The presence of the trifluoromethyl group enhances its stability and lipophilicity, making it valuable in various applications .
Propriétés
Formule moléculaire |
C16H11F3O2 |
|---|---|
Poids moléculaire |
292.25 g/mol |
Nom IUPAC |
4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]benzoic acid |
InChI |
InChI=1S/C16H11F3O2/c17-16(18,19)14-9-5-12(6-10-14)2-1-11-3-7-13(8-4-11)15(20)21/h1-10H,(H,20,21)/b2-1+ |
Clé InChI |
RQJHTCFTSGSQHL-OWOJBTEDSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)C(F)(F)F)C(=O)O |
SMILES canonique |
C1=CC(=CC=C1C=CC2=CC=C(C=C2)C(F)(F)F)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Benzyl-9,9-difluoro-3-azabicyclo[3.3.1]nonane-1-carboxylic acid hydrochloride](/img/structure/B13452959.png)
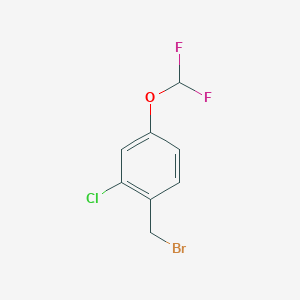

![1-Bromo-3-oxabicyclo[3.2.0]heptane-2,4-dione](/img/structure/B13452973.png)

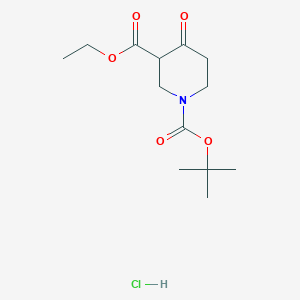
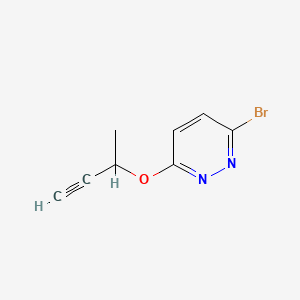
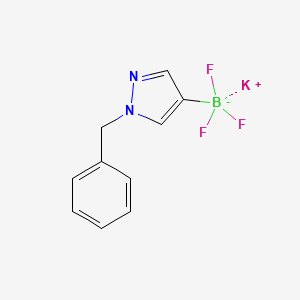
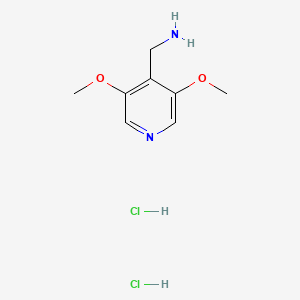
![{5-Oxaspiro[3.4]octan-2-yl}methanol](/img/structure/B13453014.png)
